An In-depth Technical Guide to 2-(6-methoxy-1H-indol-3-yl)acetonitrile
An In-depth Technical Guide to 2-(6-methoxy-1H-indol-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document compiles the available technical information for 2-(6-methoxy-1H-indol-3-yl)acetonitrile. Due to the limited availability of data for this specific isomer, information from closely related indole-3-acetonitrile derivatives has been included to provide a comprehensive overview. All data derived from analogous compounds should be treated as estimations and require experimental verification.
Core Properties
2-(6-methoxy-1H-indol-3-yl)acetonitrile is an indole derivative with potential applications in medicinal chemistry and drug discovery. The presence of the methoxy group at the 6-position of the indole ring and the acetonitrile moiety at the 3-position are expected to influence its chemical reactivity and biological activity.
Chemical and Physical Properties
| Property | 2-(4-methoxy-1H-indol-3-yl)acetonitrile | 2-(5-methoxy-1H-indol-3-yl)acetonitrile | 2-(6-methoxy-1H-indol-3-yl)acetonitrile |
| CAS Number | 4837-74-5[1][2] | 2436-17-1[3] | 23084-35-7 [4] |
| Molecular Formula | C₁₁H₁₀N₂O[1] | C₁₁H₁₀N₂O[3] | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol [1] | 186.21 g/mol [3] | 186.21 g/mol |
| Melting Point | Not Available | Not Available | Not Available |
| Boiling Point | 408.3 °C (Predicted)[1] | Not Available | Not Available |
| Flash Point | 200.7 °C (Predicted)[1] | Not Available | Not Available |
| pKa | Not Available | Not Available | Not Available |
| Storage | 2°C - 8°C[1] | Not Available | Not Available |
Synthesis and Characterization
A specific, detailed experimental protocol for the synthesis of 2-(6-methoxy-1H-indol-3-yl)acetonitrile is not available in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of indole-3-acetonitrile derivatives.
Proposed Synthetic Pathway
A common and effective method for the synthesis of indole-3-acetonitriles involves a two-step process starting from the corresponding indole. This involves the formylation of the indole at the C3 position, followed by the conversion of the resulting aldehyde to the acetonitrile.
Caption: Proposed two-step synthesis of 2-(6-methoxy-1H-indol-3-yl)acetonitrile.
Experimental Protocols
The following protocols are adapted from methodologies for the synthesis of structurally related indole-3-acetonitrile derivatives[5][6]. These should be considered as a starting point for the development of a specific protocol for the 6-methoxy isomer.
Materials:
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6-Methoxy-1H-indole
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH) solution (e.g., 30% aqueous)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 6-methoxy-1H-indole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by the slow addition of a 30% aqueous sodium hydroxide (NaOH) solution until the pH is basic. The product is expected to precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 6-methoxy-1H-indole-3-carboxaldehyde.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Materials:
-
6-Methoxy-1H-indole-3-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Formamide (NH₂CHO)
-
Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 6-methoxy-1H-indole-3-carboxaldehyde in a mixture of methanol and formamide (e.g., 1:1 v/v).
-
Add sodium cyanide (NaCN) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Acidic conditions must be avoided to prevent the formation of highly toxic hydrogen cyanide gas.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Carefully add sodium borohydride (NaBH₄) in small portions to the reaction mixture. The reaction may be exothermic.
-
After the addition of NaBH₄ is complete, stir the reaction at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Characterization Protocols
The following are general protocols for the characterization of the final product.
Objective: To confirm the chemical structure of 2-(6-methoxy-1H-indol-3-yl)acetonitrile.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Sample Preparation:
-
Weigh an appropriate amount of the purified product.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a reference standard (e.g., TMS).
-
Transfer the solution to an NMR tube.
Data Acquisition and Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the spectra (Fourier transform, phasing, baseline correction).
-
Analyze the chemical shifts, multiplicities, coupling constants, and integrations to confirm the structure.
Objective: To assess the purity and confirm the molecular weight of the synthesized compound.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Mass Spectrometer with an Electrospray Ionization (ESI) source
-
C18 reverse-phase column
Sample Preparation:
-
Accurately weigh a small amount of the sample (e.g., 1.0 mg).
-
Dissolve the sample in a suitable solvent mixture (e.g., 50:50 v/v acetonitrile:water) to a known concentration (e.g., 100 µg/mL).
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
Typical HPLC-MS Conditions (to be optimized):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A suitable gradient from low to high organic phase to ensure separation of the product from any impurities.
-
Flow Rate: e.g., 0.5 - 1.0 mL/min
-
Column Temperature: e.g., 30-40°C
-
Injection Volume: e.g., 5-10 µL
-
UV Detection: Scan a range of wavelengths (e.g., 200-400 nm) and monitor at a wavelength of maximum absorbance for the indole chromophore (typically around 280 nm).
-
MS Conditions (Positive ESI mode):
-
Scan Range: e.g., m/z 100-500
-
Optimize capillary voltage, cone voltage, and source/desolvation temperatures.
-
Data Analysis:
-
Determine the retention time and peak area of the main component in the chromatogram to assess purity.
-
Analyze the mass spectrum to confirm the molecular weight of the product (expected [M+H]⁺ ion at m/z 187.08).
Caption: General experimental workflow for the synthesis and characterization.
Biological Activity and Signaling Pathways
There is currently no available information in the scientific literature regarding the specific biological activities or associated signaling pathways of 2-(6-methoxy-1H-indol-3-yl)acetonitrile. Research into the biological effects of this compound would be a novel area of investigation. Based on the activities of other indole derivatives, potential areas of study could include its effects on neurological, inflammatory, or proliferative pathways.
Conclusion
2-(6-methoxy-1H-indol-3-yl)acetonitrile is a compound for which specific experimental data is largely unavailable. This guide provides a framework for its synthesis and characterization based on established chemical principles and protocols for analogous compounds. Further experimental work is required to elucidate its precise physical, chemical, and biological properties. The methodologies and workflows presented herein offer a robust starting point for researchers and drug development professionals interested in exploring the potential of this and other substituted indole-3-acetonitrile derivatives.
References
- 1. 2-(4-Methoxy-1H-indol-3-yl)acetonitrile | 4837-74-5 | FM168590 [biosynth.com]
- 2. 2-(4-Methoxy-1H-indol-3-yl)acetonitrile, 25 mg, CAS No. 4837-74-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]
- 3. 2-(5-methoxy-1H-indol-3-yl)acetonitrile | C11H10N2O | CID 3564783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 23084-35-7|2-(6-Methoxy-1H-indol-3-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
